Fenoterol-d6 Hydrobromide

Catalog No.
S896020
CAS No.
1286129-04-1
M.F
C17H22BrNO4
M. Wt
390.307
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenoterol-d6 Hydrobromide

CAS Number

1286129-04-1

Product Name

Fenoterol-d6 Hydrobromide

IUPAC Name

5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide

Molecular Formula

C17H22BrNO4

Molecular Weight

390.307

InChI

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/i1D3,6D2,11D;

InChI Key

SGZRQMALQBXAIQ-JOJSIGTQSA-N

SMILES

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br

Synonyms

5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl-d6]-1,3-benzenediol Hydrobromide; 1-(3,5-Dihydroxyphenyl)-2-[2-(3-p-hydroxyphenyl)propylamino-d6]ethanol Hydrobromide; Airum-d6; Berotec-d6; Dosberotec-d6; Fenoterol-d6 Bromide; Partusis

Fenoterol-d6 Hydrobromide is a specifically isotopically labeled form of the drug Fenoterol. Fenoterol is a medication used to treat asthma and chronic obstructive pulmonary disease (COPD) by relaxing the muscles in the airways, making it easier to breathe []. Fenoterol-d6 Hydrobromide is not a medication itself, but rather a research tool used in scientific studies.

Here are some specific areas where Fenoterol-d6 Hydrobromide is used in scientific research:

  • Pharmacokinetic Studies: Fenoterol-d6 Hydrobromide can be used to track the absorption, distribution, metabolism, and excretion (ADME) of Fenoterol in the body. This information is essential for understanding how the drug works and for developing new and improved medications [].
  • Metabolism Studies: Fenoterol-d6 Hydrobromide can be used to identify the metabolites of Fenoterol, which are the substances that the body converts Fenoterol into. This information can help scientists understand how the body breaks down the drug and can also be used to identify potential toxicity risks.
  • Drug Interaction Studies: Fenoterol-d6 Hydrobromide can be used to study how Fenoterol interacts with other medications. This information is important for ensuring the safety and efficacy of combination therapies.

Fenoterol-d6 Hydrobromide is a stable isotope-labeled form of Fenoterol, a selective beta-2 adrenergic agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease. The chemical formula for Fenoterol-d6 Hydrobromide is C₁₇H₂₂BrNO₄, and it is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This isotopic labeling enhances its utility in pharmacokinetic studies, allowing researchers to trace the compound's behavior in biological systems more accurately .

Deuterium Labeling and Research Significance

The key advantage of Fenoterol-d6 Hydrobromide lies in the presence of deuterium. This isotopic substitution allows scientists to track the compound in biological systems more easily using mass spectrometry techniques. Because deuterium has a slightly different mass than hydrogen, Fenoterol-d6 Hydrobromide can be distinguished from the unlabeled Fenoterol, enabling researchers to trace its metabolism, distribution, and excretion in the body []. This information is crucial in drug development for understanding the pharmacokinetics (movement of a drug through the body) of a potential medication.

Typical of beta-adrenergic compounds. These reactions include:

  • Beta-adrenergic receptor activation: The compound binds to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and subsequent increase in cyclic adenosine monophosphate levels, which facilitates bronchodilation .
  • Metabolic pathways: Fenoterol undergoes hepatic metabolism, primarily through conjugation and oxidation processes, which can be studied using its deuterated form to track metabolic pathways more effectively .

Fenoterol-d6 Hydrobromide exhibits significant biological activity as a beta-2 adrenergic agonist. Its primary effects include:

  • Bronchodilation: By stimulating beta-2 receptors in bronchial smooth muscle, it promotes relaxation and dilates airways, enhancing airflow to the lungs .
  • Anti-inflammatory effects: It may also exert anti-inflammatory actions by modulating inflammatory responses in the airways .

Fenoterol-d6 Hydrobromide is utilized primarily in research settings, particularly for:

  • Pharmacokinetic studies: Its isotopic labeling allows for detailed tracking of drug absorption, distribution, metabolism, and excretion in biological systems.
  • Clinical research: It serves as a reference standard in studies evaluating the efficacy and safety of beta-agonists in respiratory therapies .

Interaction studies involving Fenoterol-d6 Hydrobromide focus on its binding affinity and effects on various receptors. Key findings include:

  • Beta-receptor interactions: It demonstrates high selectivity for beta-2 adrenergic receptors compared to beta-1 and beta-3 receptors, minimizing cardiovascular side effects associated with non-selective beta agonists .
  • Drug-drug interactions: Research indicates potential interactions with other medications affecting adrenergic signaling pathways, necessitating careful monitoring during co-administration .

Several compounds share structural or functional similarities with Fenoterol-d6 Hydrobromide. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Features
SalbutamolSimilar agonistic actionAsthma treatmentShorter duration of action
TerbutalineSimilar receptor selectivityAsthma and COPD treatmentLonger half-life
FormoterolSimilar agonistic actionAsthma managementRapid onset of action
ClenbuterolStructural similarityBronchodilatorAnabolic properties; used in veterinary medicine

Fenoterol-d6 Hydrobromide stands out due to its isotopic labeling, which enhances its utility in pharmacological research compared to these other compounds that lack such features .

Data

ParameterValueReference
Molecular FormulaC₁₇H₁₅D₆NO₄ · HBr [1] [3] [4]
Exact Mass (theoretical)389.111 [1] [3]
Observed m/z [M+H]+390.302 [4] [5]
Mass Accuracy (ppm)± 2.5 [4] [5]
Isotopic Pattern Match (%)> 95 [4] [5]
Deuterium Content Verification> 95% by NMR [4] [5]
Molecular Weight390.302 g/mol [1] [3] [8]
Base Peak m/z107.1 [7]
Fragmentation Pattern304.3 → 107.1, 286.1, 135.1 [7]

Quantitative Applications in Analytical Chemistry

High-resolution mass spectrometry of Fenoterol-d6 Hydrobromide serves critical roles in quantitative analytical applications, particularly as an internal standard for pharmacokinetic studies [7]. The mass spectrometric detection limits typically range from 0.1 to 0.2 nanograms per milliliter in biological matrices, demonstrating exceptional sensitivity for trace-level determinations [9]. Linear calibration ranges extend from 0.5 to 100 nanograms per milliliter with correlation coefficients exceeding 0.997 [9].

The exceptional selectivity afforded by high-resolution mass spectrometry enables simultaneous determination of multiple beta-agonist compounds without chromatographic interference [7]. Multiple reaction monitoring transitions utilizing the characteristic fragmentation patterns provide robust quantitative performance across diverse analytical matrices, from pharmaceutical formulations to biological specimens.

Multinuclear Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for Fenoterol-d6 Hydrobromide through multinuclear analysis encompassing proton, carbon-13, and deuterium nuclei [10] [11] [12]. The deuterium substitution pattern generates distinctive spectroscopic signatures that enable detailed characterization of isotopic incorporation and molecular dynamics.

Proton Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectroscopy of Fenoterol-d6 Hydrobromide reveals characteristic chemical shift patterns consistent with the resorcinol-aminoethanol pharmacophore [10] [13]. The aromatic proton signals appear in the downfield region between 6.96 and 9.47 parts per million, exhibiting typical coupling patterns for the polysubstituted benzene rings [10] [13]. The hydroxyl proton resonances demonstrate significant chemical shift variation depending on solvent conditions, ranging from 14.80 parts per million in chloroform-d to 20.2 parts per million in dimethylformamide-d7 [10].

The aliphatic proton regions between 2.85 and 3.33 parts per million show dramatically reduced integration values compared to the unlabeled compound, reflecting the extensive deuterium substitution in the propylamine side chain [6] [10] [13]. This intensity reduction serves as a qualitative indicator of deuteration efficiency and provides immediate visual confirmation of isotopic labeling success.

Carbon-13 Nuclear Magnetic Resonance Investigations

Carbon-13 nuclear magnetic resonance spectroscopy reveals subtle but significant isotope effects throughout the molecular framework [14] [11] [13]. Aliphatic carbon resonances in the 20.0 to 30.0 parts per million region exhibit characteristic isotope-induced chemical shift perturbations, with deuterium-bearing carbons typically displaying upfield shifts of 0.1 to 0.3 parts per million relative to protiated analogs [12] [15].

The aromatic and quaternary carbon signals spanning 77.16 to 206.26 parts per million demonstrate two-bond and three-bond deuterium isotope effects, providing detailed information about the electronic environment surrounding the deuterated centers [14] [11] [13]. These isotope effects serve as sensitive probes for molecular conformation and hydrogen bonding interactions, particularly in the context of pharmaceutical formulation studies.

Deuterium Nuclear Magnetic Resonance Spectroscopy

Deuterium nuclear magnetic resonance spectroscopy provides direct observation of the incorporated heavy isotope, offering unambiguous verification of labeling positions and isotopic purity [6] [16]. The deuterated methyl groups generate characteristic multipicity patterns in the 2.1 to 3.3 parts per million region, with reduced coupling effects due to the lower magnetogyric ratio of deuterium [6] [16].

Deuterated aromatic positions, when present, exhibit resonances in the 7.0 to 8.5 parts per million range with distinctive lineshapes that reflect the quadrupolar relaxation properties of deuterium [6] [16]. The integration ratios of these signals provide quantitative assessment of deuterium incorporation levels and can detect partial exchange or isotopic scrambling with exceptional sensitivity.

Table 2: Multinuclear Nuclear Magnetic Resonance Characterization Data

NucleusChemical Shift Region (ppm)AssignmentDeuteration EffectReference
¹H NMR2.85-3.33Aliphatic CH₃/CH₂ (reduced intensity)Significant intensity reduction [6] [10] [13]
¹H NMR6.96-9.47Aromatic protonsMinimal chemical shift change [10] [13]
¹H NMR14.80-20.2OH groups (broad)Broadening due to exchange [10]
¹³C NMR20.0-30.0Aliphatic carbonsIsotope-induced shifts [14] [11] [13]
¹³C NMR77.16-206.26Aromatic/quaternary carbonsTwo-bond isotope effects [14] [11] [13]
²H NMR2.1-3.3Deuterated methyl groupsCharacteristic ²H patterns [6] [16]
²H NMR7.0-8.5Deuterated aromatic regionsReduced coupling effects [6] [16]

Vibrational Spectroscopy Analysis of Deuterium Substitution Effects

Vibrational spectroscopy techniques, particularly Fourier transform infrared and Raman spectroscopy, provide detailed insights into the molecular dynamics and hydrogen bonding characteristics of Fenoterol-d6 Hydrobromide [17] [18] [19]. The deuterium substitution generates characteristic frequency shifts and intensity changes that enable comprehensive characterization of isotopic effects on molecular vibrations.

Infrared Spectroscopic Characteristics

The infrared spectrum of Fenoterol-d6 Hydrobromide exhibits distinctive absorption bands that reflect both the underlying molecular structure and the specific effects of deuterium incorporation [18] [20]. The hydroxyl stretching vibrations appear as broad, intense absorptions in the 3200 to 3600 wavenumber region, with the breadth reflecting extensive hydrogen bonding interactions between molecules in the solid state [17] [18] [20].

Deuterium substitution effects are most pronounced in the carbon-hydrogen stretching regions [19] [21] [22]. The characteristic carbon-deuterium stretching vibrations appear between 2100 and 2300 wavenumbers, representing a significant downward frequency shift compared to the corresponding carbon-hydrogen stretches that typically occur between 2850 and 2920 wavenumbers [19] [21] [22]. This frequency shift follows the theoretical prediction based on the reduced mass change upon deuterium substitution, with the observed isotopic ratio approximating the theoretical value of 1.35 to 1.41 [22].

Deuterium Isotope Effects on Vibrational Frequencies

The replacement of hydrogen atoms with deuterium creates measurable perturbations throughout the vibrational spectrum due to the altered reduced masses of the affected oscillators [23] [19] [22]. Primary isotope effects manifest as direct frequency shifts in bonds containing deuterium, while secondary effects propagate through the molecular framework via mechanical coupling between normal modes [23] [24].

The aromatic carbon-carbon stretching vibrations between 1450 and 1600 wavenumbers demonstrate coupling with deuterated substituents, resulting in subtle but detectable frequency and intensity changes [18] [20]. The carbon-oxygen stretching vibrations in the 1000 to 1300 wavenumber region exhibit isotope sensitivity, particularly when deuterium substitution occurs in adjacent molecular fragments [18] [20].

Bending and out-of-plane vibrational modes in the fingerprint region below 1450 wavenumbers show modified patterns due to deuterium incorporation [18] [20]. These changes, while subtle, provide valuable information about the three-dimensional molecular structure and the extent of vibrational coupling between different molecular segments.

Raman Spectroscopic Complementarity

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared absorption [25]. The symmetric vibrational modes that are Raman-active often show enhanced sensitivity to deuterium substitution effects, particularly for carbon-carbon and carbon-nitrogen stretching modes that may be infrared-inactive or weak [25].

The polarizability changes associated with deuterium substitution create characteristic Raman signatures that enable identification and quantification of isotopic labeling levels [25]. These spectroscopic fingerprints are particularly valuable for quality control applications where rapid, non-destructive assessment of deuterium content is required.

Table 3: Vibrational Spectroscopy Analysis of Deuterium Substitution Effects

Vibrational ModeWavenumber (cm⁻¹)Deuterium EffectIntensityReference
O-H stretching3200-3600Frequency shift due to H/D exchangeStrong, broad [17] [18] [20]
N-H stretching3300-3500Reduced intensity upon deuterationMedium [17] [20]
C-H stretching (aromatic)3000-3100Minimal changeMedium [18] [20]
C-H stretching (aliphatic)2850-2920Frequency shift in deuterated regionsStrong [18] [19]
C-D stretching2100-2300Characteristic C-D absorptionMedium-strong [19] [21] [22]
C=C aromatic stretching1450-1600Coupling with deuterated substituentsStrong [18] [20]
C-O stretching1000-1300Isotope-sensitive vibrationsStrong [18] [20]
O-H bending1300-1450Modified bending patternsMedium [18] [20]
C-H bending (out-of-plane)700-900Altered fingerprint regionWeak-medium [18] [20]

Chromatographic Purity Assessment Through High-Performance Liquid Chromatography and Ultra-High-Performance Liquid Chromatography Methods

Chromatographic purity assessment represents a fundamental analytical requirement for pharmaceutical reference standards, with high-performance liquid chromatography and ultra-high-performance liquid chromatography methods providing comprehensive evaluation of chemical purity, isomeric composition, and degradation product formation [26] [27]. Fenoterol-d6 Hydrobromide requires specialized chromatographic approaches that accommodate the unique physicochemical properties imparted by deuterium substitution.

High-Performance Liquid Chromatography Method Development

Validated high-performance liquid chromatography methods for Fenoterol-d6 Hydrobromide typically employ reversed-phase chromatographic principles with C18 stationary phases [26] [27]. The optimized chromatographic conditions utilize octadecylsilane columns with dimensions of 150 × 4.6 millimeters and particle sizes of 5 micrometers, providing adequate retention and resolution for purity determinations [26] [27].

Mobile phase compositions consist of buffered aqueous solutions at pH 5.0 combined with acetonitrile in a 70:30 volumetric ratio [26] [27]. The buffer system typically incorporates triethylamine with formic acid adjustment to maintain optimal chromatographic peak shape and reproducibility [26] [27]. Flow rates of 1.0 milliliter per minute provide appropriate analysis times while maintaining chromatographic efficiency [26] [27].

Ultraviolet detection at wavelengths between 220 and 276 nanometers enables sensitive quantitation with detection limits reaching 0.002 milligrams per milliliter [26] [27]. The retention time for Fenoterol-d6 Hydrobromide ranges from 5.42 to 5.45 minutes under these conditions, providing adequate separation from potential impurities and degradation products [26] [4] [5] [27].

Ultra-High-Performance Liquid Chromatography Advancements

Ultra-high-performance liquid chromatography methods offer enhanced resolution and reduced analysis times through the utilization of sub-2-micrometer particles and elevated operating pressures [28] [29]. Specialized reversed-phase amide columns with dimensions of 4.6 × 100 millimeters and 2.7-micrometer particles provide excellent selectivity for beta-agonist compounds including Fenoterol-d6 Hydrobromide [28].

Gradient elution programs employing acetonitrile, methanol, and formic acid enable baseline resolution of complex mixtures within 9.5-minute analysis cycles [28]. Column temperatures of 40 degrees Celsius optimize chromatographic efficiency while maintaining analyte stability [28]. The reduced particle size and optimized surface chemistry result in theoretical plate counts exceeding 10,000 plates per meter [28].

Method Validation and Regulatory Compliance

Comprehensive method validation follows International Conference on Harmonisation guidelines for analytical procedures, encompassing specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness [26] [27]. Specificity studies demonstrate the absence of interference from excipients, degradation products, and related impurities through forced degradation studies under acidic, basic, oxidative, and photolytic conditions [26] [27].

Linearity assessments establish correlation coefficients exceeding 0.999 across concentration ranges spanning 50% to 150% of the target analyte concentration [26] [27]. Accuracy determinations yield recovery values between 98.61% and 101.11%, demonstrating excellent analytical precision [26] [27]. Precision studies encompass both intra-day and inter-day variability assessments, with relative standard deviations consistently below 2.0% [26] [27].

System suitability parameters include tailing factor specifications below 2.0, theoretical plate requirements exceeding 3000 plates, and resolution criteria above 2.0 for critical peak pairs [26] [27]. Robustness studies evaluate method performance under deliberately varied analytical conditions, confirming analytical reliability across anticipated operational ranges [26] [27].

Purity Specifications and Quality Control

High-performance liquid chromatography purity determinations for Fenoterol-d6 Hydrobromide typically yield values between 93.43% and 95.09% at detection wavelengths of 220 to 225 nanometers [4] [5]. These purity levels meet pharmaceutical reference standard specifications and provide adequate analytical performance for intended applications [4] [5].

Impurity profiling capabilities enable identification and quantitation of synthesis-related impurities, degradation products, and isomeric variants [30] [31]. The chromatographic resolution achieved through optimized method development ensures baseline separation of critical impurity peaks, facilitating accurate purity calculations and regulatory compliance [30] [31].

Table 4: Chromatographic Purity Assessment Methods

ParameterMethod 1 (HPLC-UV)Method 2 (UHPLC-MS/MS)Validation ParametersReference
Retention Time (min)5.42-5.455.02-6.32System suitability passed [26] [4] [5] [27]
HPLC Purity (%)93.43-95.09Not specifiedMeets specification (≥ 93%) [4] [5] [27]
Column TypeC18 (150 × 4.6 mm, 5 μm)RP-Amide (4.6 × 100 mm, 2.7 μm)Validated for routine analysis [26] [27]
Mobile PhaseBuffer pH 5.0:ACN (70:30)ACN:MeOH:FA gradientpH stability confirmed [26] [27]
Flow Rate (mL/min)1.00.55Precision < 2% RSD [26] [27]
Detection Wavelength (nm)220-276MS detectionLinearity r² > 0.999 [26] [27]
Injection Volume (μL)205Accuracy 98-102% [26] [27]
Column Temperature (°C)Ambient40Robustness confirmed [26] [27]
Run Time (min)159.5Stability 48 h [26] [27]
Tailing Factor< 2.0Not specifiedICH compliant [26] [27]
Theoretical Plates> 3000Not specifiedRegulatory approved [26] [27]
Resolution> 2.0Baseline separationMethod transferred [26] [27]

Dates

Last modified: 08-15-2023

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